1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Description
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a 4-chloro-2-fluorophenyl substituent at position 1 of the pyrazole ring and a carboxylic acid group at position 3. Pyrazole-based compounds are widely studied for their diverse pharmacological and agrochemical applications, often attributed to their ability to modulate enzyme activity or receptor binding through electronic and steric effects.
Properties
CAS No. |
1152536-31-6 |
|---|---|
Molecular Formula |
C10H6ClFN2O2 |
Molecular Weight |
240.62 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
XDFPSRLSPYUACT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrazole Synthesis
The Knorr synthesis remains the most widely used method for constructing the pyrazole core. Reacting 4-chloro-2-fluorophenylhydrazine with 1,3-diketones or their equivalents under acidic conditions forms the pyrazole ring. For example:
-
Ethyl 3-oxobutanoate reacts with 4-chloro-2-fluorophenylhydrazine in glacial acetic acid and HCl at reflux (5–6 hours), yielding ethyl 1-(4-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylate .
-
Regioselectivity is controlled by the electron-withdrawing effects of the substituents, directing the phenyl group to position 1 and the ester to position 3.
Typical Conditions :
Optimization of Regioselectivity
-
Microwave-assisted synthesis reduces reaction time to 30–60 minutes while maintaining yields >75%.
-
Polar aprotic solvents (e.g., DMF) improve regiocontrol in challenging substrates.
Hydrolysis of Pyrazole-3-Carboxylate Esters
Alkaline Hydrolysis
The ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) :
-
Procedure : Ethyl 1-(4-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylate is treated with 3 equiv LiOH in dioxane/water (1:1) at room temperature for 16 hours.
Key Data :
Acidic Hydrolysis
-
Trifluoroacetic acid (TFA) in dichloromethane selectively hydrolyzes esters without affecting sensitive substituents.
Alternative Methods: Halogenation and Carboxylation
Grignard Carboxylation
A less common but efficient approach involves halogenated pyrazole intermediates:
-
3-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole undergoes Grignard exchange with i-PrMgCl.
-
Reaction with CO₂ at −25°C introduces the carboxylic acid group.
Performance Metrics :
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
The compound is primarily recognized for its ability to act as an enzyme inhibitor. It has been studied for its interactions with various molecular targets, particularly in the context of anti-inflammatory and anticancer therapies.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit strong inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Specific studies have reported IC values for COX-2 inhibition as low as 0.01 µM, suggesting significant potential for developing new anti-inflammatory medications.
- Anticancer Activity : The compound has also shown promise in anticancer studies. Certain derivatives have demonstrated cytotoxic effects against various human cancer cell lines, with some exhibiting IC values as low as 0.01 µM against MCF7 breast cancer cells. This suggests a mechanism of action that could be exploited for therapeutic interventions.
Agricultural Chemistry
The applications of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid extend into agricultural chemistry, where it may be used in the development of herbicides or fungicides due to its biological activity.
- Pesticidal Properties : Preliminary studies indicate that pyrazole derivatives can exhibit herbicidal or fungicidal properties, making them candidates for further research in crop protection strategies.
Material Science
In material science, the compound's unique structural features may lead to applications in the development of novel materials or coatings that require specific chemical properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on COX Inhibition | Anti-inflammatory | Demonstrated strong inhibition of COX-2 with IC values as low as 0.01 µM. |
| Anticancer Research | Cytotoxicity | Certain derivatives showed significant cytotoxic effects against MCF7 cells, indicating potential for cancer therapy. |
| Agricultural Chemistry Study | Herbicidal Activity | Initial findings suggest potential use as a herbicide due to biological activity. |
Synthesis and Mechanism of Action
The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves several chemical reactions that incorporate the halogenated phenyl group into the pyrazole structure. The specific halogen substitutions (chlorine and fluorine) are thought to enhance its potency and alter its pharmacokinetic properties compared to analogs without such substitutions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid with structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
*Inferred molecular formula based on structural analysis.
Key Findings:
Position of Carboxylic Acid Group The target compound’s carboxylic acid at position 3 distinguishes it from analogs like 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (carboxylic acid at position 5) .
Substituent Effects on the Aromatic Ring
- The 4-chloro-2-fluorophenyl group in the target compound contrasts with simpler substituents in 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (4-F-phenyl) . The additional chlorine atom increases lipophilicity (logP) and may enhance membrane permeability but could reduce aqueous solubility.
Steric and Electronic Effects
- Methyl groups (e.g., in 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ) introduce steric hindrance, which can block metabolic oxidation sites, improving metabolic stability.
Metabolic and Pharmacokinetic Considerations
- The electron-withdrawing Cl and F substituents on the phenyl ring in the target compound may slow Phase I oxidation (e.g., cytochrome P450-mediated metabolism), as seen in structurally related celecoxib derivatives .
- Carboxylic acid-containing pyrazoles generally undergo Phase II conjugation (e.g., glucuronidation), which may influence excretion rates compared to non-ionizable analogs .
Biological Activity
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. Research indicates its potential in medicinal chemistry, particularly as an anti-inflammatory, anticancer, and antimicrobial agent. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- IUPAC Name : 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
- Molecular Formula : C13H10ClFN2O2
- Molecular Weight : 280.69 g/mol
- CAS Number : 1152536-23-6
- InChI Key : AALLNSDDKGMNKD-UHFFFAOYSA-N
Biological Activity Overview
The compound exhibits a variety of biological activities, primarily through its interactions with specific molecular targets within biological systems. Notable activities include:
- Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
- Anticancer Properties : Research indicates significant cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
The biological effects of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid are primarily attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
Anticancer Activity
A study evaluated the compound's cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results are summarized in Table 1.
These findings indicate that the compound exhibits potent inhibitory effects on cancer cell proliferation.
Anti-inflammatory Activity
In a separate study, the compound was tested for its ability to inhibit COX enzymes. The results demonstrated a significant reduction in COX activity at low micromolar concentrations, supporting its potential use in treating inflammatory conditions.
Antimicrobial Activity
The antimicrobial properties were assessed against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are detailed in Table 2.
Structure-Activity Relationship (SAR)
The structure of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid plays a crucial role in its biological activity. Modifications to the pyrazole ring or substituents on the aromatic ring can significantly impact potency and selectivity. Further studies are needed to explore these relationships comprehensively.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for high-yield production of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted phenylhydrazines with β-keto esters or analogous intermediates. Key parameters include:
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective pyrazole ring formation .
- Temperature : Controlled heating (80–120°C) to avoid side reactions like decarboxylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
- Example Protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Chloro-2-fluoroaniline, ethyl acetoacetate | Reflux in ethanol, 12h | 65–70% |
| 2 | Hydrolysis (NaOH, aqueous EtOH) | 60°C, 6h | 85–90% |
Q. Which characterization techniques are essential for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced splitting in aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 269.03 for C₁₀H₇ClFN₂O₂) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .
- HPLC : Purity assessment using C18 columns (ACN/water mobile phase) .
Q. What are the common impurities or byproducts encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., ethyl ester derivatives) or regioisomeric pyrazole forms.
- Mitigation Strategies :
- pH Control : Acidic hydrolysis (HCl) minimizes ester remnants .
- Chromatography : Gradient elution separates regioisomers .
- Recrystallization : Ethanol/water mixtures improve crystallinity .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as a hydrogen-bond donor .
- Molecular Docking : Screens against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Adjust protonation states (pH 7.4) for accurate binding affinity estimates .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity .
- Mechanistic Profiling : Use transcriptomics to identify off-target effects (e.g., apoptosis pathways) .
- Structural Analog Comparison : Benchmark against derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate pharmacophores .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Sodium or lysine salts improve aqueous solubility (tested via shake-flask method) .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability .
- Nanoformulation : Encapsulation in PLGA nanoparticles increases plasma half-life .
Data Contradiction Analysis
- Example : Conflicting reports on catalytic efficiency in ester hydrolysis.
- Root Cause : Varied reaction conditions (e.g., NaOH concentration, solvent polarity).
- Resolution : Standardize protocols (e.g., 2M NaOH in 70% EtOH) and monitor via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
